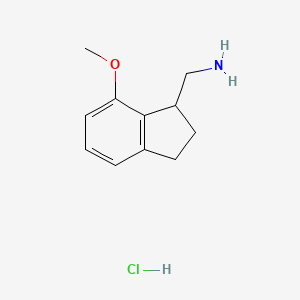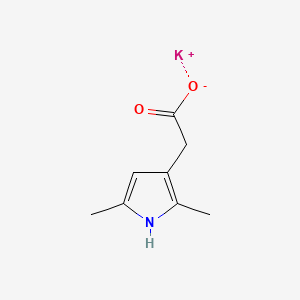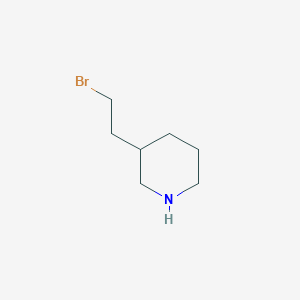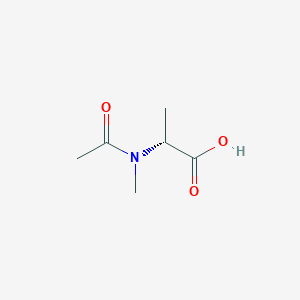
1-cyclobutyl-1H-1,3-benzodiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclobutyl-1H-1,3-benzodiazol-2-amine is a chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol . It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields.
Métodos De Preparación
The synthesis of 1-cyclobutyl-1H-1,3-benzodiazol-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 1-cyclobutyl-1H-benzimidazole with an amine source under controlled temperature and pressure . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and solvents to facilitate the reaction.
Análisis De Reacciones Químicas
1-cyclobutyl-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
1-cyclobutyl-1H-1,3-benzodiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its biological activity.
Mecanismo De Acción
The mechanism of action of 1-cyclobutyl-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-cyclobutyl-1H-1,3-benzodiazol-2-amine can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazol-2-amine: Lacks the cyclobutyl group, which may result in different biological activities and properties.
1-cyclopropyl-1H-1,3-benzodiazol-2-amine: Similar structure but with a cyclopropyl group instead of a cyclobutyl group, leading to variations in reactivity and applications.
1-cyclohexyl-1H-1,3-benzodiazol-2-amine: Contains a cyclohexyl group, which can influence its chemical and biological properties.
Propiedades
Fórmula molecular |
C11H13N3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
1-cyclobutylbenzimidazol-2-amine |
InChI |
InChI=1S/C11H13N3/c12-11-13-9-6-1-2-7-10(9)14(11)8-4-3-5-8/h1-2,6-8H,3-5H2,(H2,12,13) |
Clave InChI |
MECBFMHXIYBUGS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)N2C3=CC=CC=C3N=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (2R)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B15300637.png)




![3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B15300673.png)
![N-[4-hydroxy-3-(1-sulfanylethyl)phenyl]butanamide](/img/structure/B15300676.png)


![3-butyl-2-((E)-2-((E)-3-((Z)-2-(3-butyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B15300692.png)

![6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid](/img/structure/B15300710.png)
